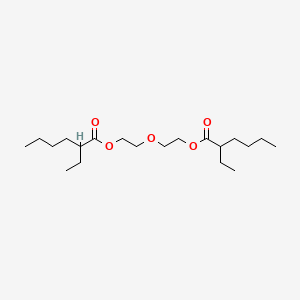

Oxydiethylene bis(2-ethylhexanoate)

Description

Contextualization within Ester Chemistry Research

Within the domain of ester chemistry, Oxydiethylene bis(2-ethylhexanoate) serves as a significant subject of study, particularly concerning its synthesis and structure-property relationships. Research has explored various methods for its preparation. One common industrial synthesis involves the direct esterification of diethylene glycol with 2-ethylhexanoic acid. Another documented method is the transesterification of methyl-2-ethylhexanoate with triethylene glycol, which yields the related compound triethylene glycol bis(2-ethylhexanoate). google.com This process involves heating the reactants in the presence of a catalyst, such as sodium methoxide (B1231860) or titanium isopropoxide, and then separating the methanol (B129727) byproduct. google.com

The branched nature of the 2-ethylhexanoate (B8288628) moiety is a key structural feature that influences its physical and chemical properties. Fatty esters derived from 2-ethylhexanoic acid are a subject of metabolic studies, which investigate how structural changes, like carbon chain length and branching, affect their behavior in biological systems. nih.gov The ether linkage inherited from the diethylene glycol backbone also contributes to its distinct characteristics, such as its polarity and flexibility, which are crucial for its applications.

Physicochemical Properties of Related Glycol Esters

| Property | Triethylene glycol bis(2-ethylhexanoate) | Poly(ethylene glycol) bis(2-ethylhexanoate) | Source(s) |

|---|---|---|---|

| CAS Number | 94-28-0 | 9004-93-7 | nist.govsigmaaldrich.com |

| Appearance | Clear, very slightly yellow liquid | - | chemicalbook.com |

| Melting Point | -50 °C | -48 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 344 °C | - | chemicalbook.com |

| Density | 0.97 g/mL at 25 °C | 1.02 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Viscosity | - | 50 cP at 25 °C | sigmaaldrich.com |

| Refractive Index | - | n20/D 1.453 | sigmaaldrich.com |

Significance in Polymer and Materials Science Advancements

The primary significance of Oxydiethylene bis(2-ethylhexanoate) and its close analog, triethylene glycol bis(2-ethylhexanoate), in materials science lies in their extensive use as plasticizers. nordmann.global Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. These glycol esters are particularly valued as solvent-based, cold-resistant plasticizers. patsnap.com

They are compatible with a wide range of polymers, including polyvinyl chloride (PVC) and polyvinyl butyral (PVB). patsnap.comeastman.com In PVC applications, they are often blended with other plasticizers to achieve optimal performance. eastman.com For PVB resins, which are critical components of laminated safety glass for automotive and architectural windows, triethylene glycol bis(2-ethylhexanoate) provides low viscosity for easier compounding and excellent clarity. google.comeastman.com Its desirable properties include excellent low-temperature resistance, durability, oil resistance, and resistance to ultraviolet radiation. patsnap.commdpi.com

The compound's role extends to its use as an intermediate in the synthesis of specialized polymers. nordmann.global Furthermore, research has identified triethylene glycol bis(2-ethylhexanoate) as a component in automotive glass waste (AGW), where it is used as a plasticizer. mdpi.com Studies have investigated the use of this waste material as an aggregate in geopolymer composites, examining the release of the plasticizer from the geopolymer matrix. mdpi.com

Key Applications in Polymer Science

| Application Area | Polymer | Key Benefits | Source(s) |

|---|---|---|---|

| Automotive & Architectural Glass | Polyvinyl Butyral (PVB) | Low viscosity, excellent clarity, low temperature resistance | google.compatsnap.comeastman.com |

| General Plastics | Polyvinyl Chloride (PVC) | Improves processing, flexibility, durability | patsnap.comeastman.com |

| Specialized Polymers | Various | Acts as a synthesis intermediate | nordmann.global |

| Coatings & Sealing Materials | Various Resins | Durability, oil resistance, UV resistance, antistatic properties | patsnap.com |

Overview of Research Trajectories for Oxydiethylene bis(2-ethylhexanoate)

Current and future research concerning Oxydiethylene bis(2-ethylhexanoate) and related compounds is multifaceted. One significant trajectory involves optimizing its synthesis to improve yield and reduce costs, making the process more efficient and environmentally friendly. patsnap.com

A major area of investigation is its environmental fate and ecotoxicology. While specific data on Oxydiethylene bis(2-ethylhexanoate) is limited, studies on its precursor, diethylene glycol (DEG), provide valuable insights. Research shows that DEG is readily biodegradable and has a low potential for bioaccumulation or adsorption to soil. santos.com It also exhibits low toxicity to aquatic organisms. santos.comnih.gov Studies on ethylene (B1197577) glycol (EG) similarly conclude that it is not persistent in air, water, or soil and biodegrades rapidly. researchgate.netnih.gov Future research will likely focus on confirming whether these favorable environmental properties extend to the larger ester molecule.

Another research avenue explores the lifecycle of materials containing this plasticizer. For example, studies on the incorporation of automotive glass waste into geopolymers investigate the leaching and release of the contained triethylene glycol bis(2-ethylhexanoate). mdpi.com Although the substance is not generally labeled as hazardous, its potential to be a contact allergen has been documented, warranting further investigation into its release from consumer and industrial products. mdpi.com The development of new applications, such as its use in electrolytes for lithium batteries in the form of poly(ethylene glycol) bis(2-ethylhexanoate), also represents an active area of research. sigmaaldrich.com

Properties

IUPAC Name |

2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O5/c1-5-9-11-17(7-3)19(21)24-15-13-23-14-16-25-20(22)18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQRPOCMBMQBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993026 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-52-4 | |

| Record name | Diethylene glycol bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol dioctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Engineering of Oxydiethylene Bis 2 Ethylhexanoate

Conventional Esterification Pathways

The synthesis of oxydiethylene bis(2-ethylhexanoate) predominantly relies on esterification reactions, which can be approached through several well-established methods.

Direct Esterification Processes from Diols and Acids

The most straightforward method for producing oxydiethylene bis(2-ethylhexanoate) is the direct esterification of diethylene glycol with 2-ethylhexanoic acid. google.comgoogle.com This process involves reacting the diol with two equivalents of the carboxylic acid, typically in the presence of a catalyst and under conditions that facilitate the removal of water, a byproduct of the reaction. The reaction is driven to completion by eliminating water, often through azeotropic distillation.

The synthesis of the precursor, 2-ethylhexanoic acid, is itself a multi-step process that begins with the aldol (B89426) condensation of n-butyraldehyde. intratec.usnih.gov This is followed by hydrogenation and subsequent oxidation to yield the final acid. intratec.usnih.gov

Transesterification Methodologies Utilizing Methyl Esters and Glycols

An alternative to direct esterification is transesterification. This method involves the reaction of a methyl ester, specifically methyl-2-ethylhexanoate, with diethylene glycol. google.com The reaction proceeds in two steps: first, one equivalent of the methyl ester reacts with the glycol to form a monoester intermediate. Then, a second equivalent of the methyl ester reacts with the monoester to yield the desired diester, oxydiethylene bis(2-ethylhexanoate). google.com A key advantage of this method is the production of methanol (B129727) as a byproduct, which can be more easily removed from the reaction mixture than water. google.com This process can be carried out in either batch or continuous modes and can achieve high yields of the final product. google.com

Catalysis in Oxydiethylene bis(2-ethylhexanoate) Synthesis

Catalysts are essential for achieving high efficiency and selectivity in the synthesis of oxydiethylene bis(2-ethylhexanoate). Both acid and metal-based catalysts are widely employed.

Acid Catalysts: Lewis Acid Catalysts (e.g., Zirconium Oxide) and Solid-Acid Catalysts (e.g., Amberlyst® 15)

A variety of acid catalysts are effective in promoting the esterification of diethylene glycol.

Lewis Acid Catalysts (e.g., Zirconium Oxide): Zirconium-based catalysts, such as zirconium oxide and its modified forms, have shown significant activity in esterification reactions. nih.govresearchgate.net These catalysts function as Lewis acids. For instance, sulfated zirconia has been demonstrated to be an effective catalyst for the esterification of carboxylic acids. researchgate.net Tungsten oxide-supported zirconia has also been identified as a highly effective solid superacid catalyst for esterification. nih.gov

Solid-Acid Catalysts (e.g., Amberlyst® 15): Solid acid catalysts, like the ion-exchange resin Amberlyst® 15, are widely used due to their ease of separation from the reaction products and potential for recycling. researchgate.netarkat-usa.org Amberlyst-15 is a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, making it a potent catalyst for esterification and transesterification reactions. arkat-usa.org It has been successfully used in the esterification of various carboxylic acids with alcohols. arkat-usa.orgnih.gov However, the thermal stability of such resins can be a limiting factor in high-temperature reactions. nih.gov

Table 1: Comparison of Solid Acid Catalysts in Esterification Reactions

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Lauric acid, diethylene glycol | 190 | 90 min | 31.6% conversion | researchgate.net |

| Calcined Zn-Mg-Al | Lauric acid, diethylene glycol | 190 | 90 min | 98.2% conversion | researchgate.net |

| Amberlyst 15 | Waste cooking oil, methanol | 25-65 | 1-72 h | 78% yield | stevens.edu |

| ZrO2-SiO2-Me&Et-PhSO3H | Oleic acid, glycerol | 160 | 4 h | 80% conversion | frontiersin.org |

| WO3/ZrO2 | Waste acid oil, methanol | 150 | 2 h | 96% conversion | nih.gov |

Metal-Organic Catalysts: Titanium(IV) Isopropylate and Related Species

Metal-organic compounds, particularly those of titanium, are effective catalysts for the synthesis of oxydiethylene bis(2-ethylhexanoate).

Titanium(IV) Isopropoxide: Also known as titanium tetraisopropoxide (TTIP), this compound is a versatile catalyst in organic synthesis, including esterification and transesterification reactions. wikipedia.orgatamankimya.comatamankimya.com It is prepared by reacting titanium tetrachloride with isopropanol. wikipedia.org In the context of producing esters of diethylene glycol, titanium isopropoxide can be used as a catalyst in the transesterification of methyl-2-ethylhexanoate with diethylene glycol. google.com

The catalytic activity of titanium alkoxides is well-documented, and they are often used in industrial processes for producing polyesters and plasticizers. atamankimya.com The general structure of titanium(IV) isopropoxide is Ti{OCH(CH3)2}4. wikipedia.org

Advanced Synthetic Methodologies

The industrial production of Oxydiethylene bis(2-ethylhexanoate) is increasingly benefiting from advanced synthetic methodologies aimed at improving efficiency, safety, and economic viability. These modern approaches focus on innovative catalytic systems and process intensification strategies, such as integrated coupling reactions and continuous manufacturing, to overcome the limitations of traditional batch esterification processes.

Aldehyde-Alcohol-Coupling-to-Esters (AACE) Technology Integration

A promising advanced route for the synthesis of glycol esters like Oxydiethylene bis(2-ethylhexanoate) involves the integration of Aldehyde-Alcohol-Coupling-to-Esters (AACE) technology. This methodology offers an alternative to the direct esterification of diethylene glycol with 2-ethylhexanoic acid, which can suffer from low yields and require multiple purification steps. google.com

The AACE approach is a multi-step process. A key example of this technology is the synthesis of the closely related compound, triethylene glycol bis(2-ethylhexanoate) (TEG-2EH). The process begins with the dehydrogenative coupling of 2-ethylhexanal (B89479) and an alcohol, such as methanol, to produce an intermediate ester, methyl-2-ethylhexanoate (M2EH). google.com This initial step has been reported to achieve high yields and selectivity, with one study noting a 99.5% yield for the production of M2EH from 2-ethylhexanal and methanol. google.com

The formation of the final diester from the monoester intermediate is a stepwise process, as illustrated by the synthesis of TEG-2EH:

Monoester Formation: Methyl-2-ethylhexanoate + Triethylene Glycol → TEG-2EH Monoester google.com

Diester Formation: TEG-2EH Monoester + Methyl-2-ethylhexanoate → TEG-2EH Diester google.com

Various catalysts have been investigated for the transesterification step. Carbonate salts, particularly potassium carbonate (K₂CO₃), have shown high efficacy. google.com Other effective catalysts include cesium carbonate (Cs₂CO₃) and titanium isopropoxide (Ti(OiPr)₄). google.comgoogle.com

Table 1: Catalyst Performance in the Transesterification Step for TEG-2EH Synthesis Data adapted from a study on the synthesis of the analogous compound, triethylene glycol bis(2-ethylhexanoate).

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (wt %) |

|---|---|---|---|---|

| K₂CO₃ | 2 | 160 | 3.5 | 98.9 |

| Ti(OiPr)₄ | 2.7 | 138 | 6 | 98.9 |

Continuous Flow Reactor Systems for Enhanced Production

The shift from batch to continuous manufacturing is a key trend in chemical synthesis, offering significant advantages in terms of safety, consistency, and scalability. Continuous flow reactor systems are particularly well-suited for the production of Oxydiethylene bis(2-ethylhexanoate) and related esters. These systems can be designed as continuous stirred tank reactors (CSTRs) or continuous plug-flow reactors (CPFRs), with the latter often being the preferred choice for such syntheses. google.com

In the context of the AACE technology, the transesterification step can be effectively carried out in a continuous mode. google.comgoogle.com The process involves continuously feeding the reactants (methyl-2-ethylhexanoate and diethylene glycol) and the catalyst into the reactor while simultaneously removing the product stream. The methanol byproduct is typically removed by distillation to drive the reaction equilibrium towards the product side. google.comgoogle.com This continuous removal of a byproduct is a significant advantage of flow systems.

Packed-bed reactors, a type of CPFR, are also highly effective for this type of synthesis, especially when using solid or immobilized catalysts. georgiasouthern.edu These reactors can achieve high catalyst loading and minimize shear stress on the catalyst, which can be a problem in stirred tank reactors. google.com The use of reactive distillation, where the reactor also functions as a distillation column, is another advanced continuous process. This technique has been successfully applied to the synthesis of triethylene glycol di-2-ethylhexoate using a solid acid catalyst like sulfated zirconia, demonstrating the potential for high conversion and energy efficiency. dntb.gov.ua

Strategies for Yield Enhancement and Selectivity Control

Achieving high yield and selectivity is critical for the economic viability of Oxydiethylene bis(2-ethylhexanoate) production. Several strategies are employed in advanced synthetic methodologies to achieve these goals.

Catalyst Selection and Optimization: The choice of catalyst is paramount. For the transesterification route, anhydrous potassium carbonate has been identified as a highly effective catalyst, leading to yields of 98.9 wt% with very low levels of the monoester byproduct (0.03 wt%). google.com Titanium isopropoxide also provides excellent yields, although it is sensitive to moisture. google.com The catalyst loading is another important parameter, with typical loadings in the range of 1 to 5 mole percent. google.comgoogle.com

Control of Reaction Conditions: Temperature and reaction time are crucial variables. For the K₂CO₃-catalyzed synthesis of the analogous TEG-2EH, a temperature of 160°C for 3.5 hours resulted in high yields. google.com The continuous removal of byproducts, such as methanol in the transesterification process or water in direct esterification, is a key strategy to drive the reaction to completion and thus enhance the yield. google.comgoogle.com

Feed Molar Ratio: The molar ratio of the reactants can be adjusted to maximize the formation of the desired diester and minimize the formation of the monoester intermediate. In the transesterification for TEG-2EH, a 3:1 molar ratio of methyl-2-ethylhexanoate to triethylene glycol was used effectively. google.com

Purification Methods: Post-synthesis purification is essential for achieving a high-purity product. For catalyst removal, simple methods like a water wash can be employed when using catalysts such as carbonate salts. google.com

Table 2: Key Parameters for Yield and Selectivity in Glycol Ester Synthesis Based on findings for the synthesis of the analogous triethylene glycol bis(2-ethylhexanoate).

| Parameter | Strategy for Enhancement | Example/Result | Reference |

|---|---|---|---|

| Catalyst | Use of highly active and selective catalysts | Anhydrous K₂CO₃ resulted in 98.9% yield of TEG-2EH. | google.com |

| Reactant Ratio | Optimization of the ester to glycol molar ratio | A 3:1 ratio of M2EH to TEG was effective. | google.com |

| Byproduct Removal | Continuous distillation of methanol or water | Drives reaction equilibrium towards product formation. | google.comgoogle.com |

| Reaction Temperature | Precise temperature control | 160°C for K₂CO₃-catalyzed reaction. | google.com |

Applications and Performance in Advanced Materials Science

Oxydiethylene bis(2-ethylhexanoate) as a Polymer Additive

Oxydiethylene bis(2-ethylhexanoate), a high-boiling, liquid organic compound, serves a crucial role as a polymer additive, primarily functioning as a plasticizer. Its molecular structure, characterized by a diethylene glycol core and two 2-ethylhexanoate (B8288628) ester groups, imparts flexibility and modifies the physical properties of various polymer matrices. This section explores its application as a plasticizer and its influence on the processability of polymers.

Plasticizers are additives that increase the plasticity or fluidity of a material. They are incorporated into a polymer to reduce the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the flexibility and workability of the polymer. Oxydiethylene bis(2-ethylhexanoate) is utilized as a plasticizer in a range of polymers due to its compatibility and performance characteristics.

The compatibility of a plasticizer with a polymer is a critical factor for its effective use. In the case of Poly(vinyl chloride) (PVC), the introduction of a plasticizer like Oxydiethylene bis(2-ethylhexanoate) is essential to transform the rigid polymer into a flexible material suitable for various applications. While specific data for Oxydiethylene bis(2-ethylhexanoate) is limited, studies on similar ester plasticizers in PVC show that they can effectively reduce the material's hardness and increase its elongation at break. However, the compatibility of diethylene glycol-based plasticizers with PVC can be moderate, and they may not be recommended for continuous use in certain applications due to potential migration. researchgate.netnih.gov The choice of plasticizer significantly impacts the mechanical properties of the final PVC product, with factors like molecular weight and chemical structure influencing tensile strength and flexibility. researchgate.netnih.gov

In Poly(vinyl butyral) (PVB) resins, which are commonly used as interlayers in safety glass, plasticizers are vital for ensuring the desired mechanical performance, particularly impact resistance and flexibility at low temperatures. researchgate.netresearchgate.net Research on the closely related triethylene glycol bis(2-ethylhexanoate) in PVB has shown that it can effectively plasticize the resin, leading to a soft domain within the polymer matrix. researchgate.net The compatibility of such plasticizers with PVB is influenced by the hydroxyl content of the PVB resin. google.comgoogle.com While highly effective in enhancing flexibility, the relatively low polarity of these types of plasticizers can sometimes lead to compatibility issues, such as exudation, especially at higher concentrations or in PVB grades with a high hydroxyl content. google.com To address this, they are sometimes used in combination with other plasticizers or additives to improve compatibility. google.com

Table 1: Effect of Plasticizer on Mechanical Properties of PVC (Illustrative)

| Property | Neat PVC | PVC with Ester Plasticizer |

| Tensile Strength (MPa) | 50-60 | 20-30 |

| Elongation at Break (%) | <10 | 200-400 |

| Hardness (Shore A) | >90 | 70-85 |

The growing interest in biodegradable polymers has led to research into plasticizers that can improve their processing and performance characteristics. Oxydiethylene bis(2-ethylhexanoate) has been investigated as a plasticizer for blends of Poly(3-hydroxybutyrate) (PHB) and Poly(lactic acid) (PLA). These blends are promising for various applications but can be brittle. The addition of a plasticizer like Oxydiethylene bis(2-ethylhexanoate) can significantly enhance their flexibility and toughness.

In polyurethane (PU) formulations, particularly in thermoplastic polyurethanes (TPUs), plasticizers are used to modify hardness, improve flexibility, and enhance processability. google.comgoogle.com While specific studies detailing the use of Oxydiethylene bis(2-ethylhexanoate) in TPUs are not widely available, the general class of aliphatic ester plasticizers is known to be effective. The choice of plasticizer can influence the final properties of the TPU, such as its mold release characteristics and mechanical strength. google.com

Poly(ethylene glycol) bis(2-ethylhexanoate), a compound structurally similar to Oxydiethylene bis(2-ethylhexanoate), is noted for its compatibility with a variety of polymers, including polyesters and polyamides. sigmaaldrich.com This suggests that Oxydiethylene bis(2-ethylhexanoate) could also serve as an effective plasticizer for polyester (B1180765) formulations, contributing to increased flexibility and improved processing.

The primary application of Oxydiethylene bis(2-ethylhexanoate) is in the production of flexible plastics, most notably flexible PVC (vinyl). By incorporating this plasticizer, rigid PVC is transformed into a pliable material used in a vast array of products, from wire and cable insulation to flooring and automotive interiors.

The rheological properties of a polymer, which describe its flow and deformation characteristics, are crucial for its processability. Plasticizers like Oxydiethylene bis(2-ethylhexanoate) play a significant role in modifying the rheology of polymer melts. biointerfaceresearch.commdpi.com

By inserting themselves between polymer chains and reducing intermolecular friction, plasticizers lower the viscosity of the polymer melt. biointerfaceresearch.com This reduction in viscosity makes the polymer easier to process using techniques such as extrusion, injection molding, and calendering. A lower melt viscosity allows for processing at lower temperatures and pressures, which can lead to energy savings and reduced thermal degradation of the polymer.

Impact on Polymer Rheology and Processability

Mechanisms of Rheology Modification in Molten Polymers

Detailed mechanistic studies elucidating the specific interactions of Oxydiethylene bis(2-ethylhexanoate) at the molecular level with molten polymers were not available in the surveyed literature. However, the function of similar plasticizers, such as those based on glycol esters, involves the disruption of polymer-polymer chain interactions. By positioning themselves between polymer chains, plasticizers reduce intermolecular forces, which increases free volume and allows polymer chains to move more easily, thus modifying the rheological properties of the melt.

Influence on Melt Viscosity and Flow Characteristics during Polymer Processing

The inclusion of Oxydiethylene bis(2-ethylhexanoate) in polymer formulations is intended to reduce melt viscosity, which facilitates the processing of the material. justia.com This effect is a primary reason for its use in applications such as the formation of interlayer films for laminated glass, where controlled flow is necessary. justia.comgoogleapis.com In a patent for plasticizer-containing polyvinyl butyral (PVB) films, Oxydiethylene bis(2-ethylhexanoate) is listed as a plasticizer with low polarity, which can be used to adjust the properties of the polymer melt. google.com The process for preparing such polyol esters can be controlled to yield specific physical properties like viscosity, which are critical for their performance as film-forming assistants in polymer dispersions. google.com

Effects on Polymer Compounding and Extrusion Characteristics

During polymer compounding and extrusion, the uniform distribution of all additives is crucial for the homogeneity of the final product. Oxydiethylene bis(2-ethylhexanoate) is used as a co-plasticizer in complex formulations, for example, with polyvinyl butyral resins, to achieve desired properties in the extruded film. google.com Its compatibility and ability to lower viscosity aid in the mixing and processing stages. The compound is part of a group of esters, including those based on glycols and polyglycols, that are employed in polymer blends to achieve specific performance characteristics in final products, which can be shaped by processes like extrusion. googleapis.comgoogleapis.com

Modulation of Mechanical and Material Properties

The addition of Oxydiethylene bis(2-ethylhexanoate) to a polymer matrix directly influences the mechanical and physical properties of the resulting material.

Enhancement of Polymer Flexibility and Durability

As a plasticizer, a primary function of Oxydiethylene bis(2-ethylhexanoate) is to impart flexibility to otherwise rigid polymers. googleapis.com Its use is cited in materials for laminated glass and golf balls, applications where flexibility and durability are critical performance metrics. googleapis.comgoogle.com For instance, it is included in formulations for interlayer films used in laminated glass, which must maintain flexibility and adhesion over long periods. googleapis.com The inherent properties of glycol esters like Oxydiethylene bis(2-ethylhexanoate) make them suitable for applications requiring enhanced flexibility. google.com

Contributions to the Stability Profiles of Polymer Composites

Oxydiethylene bis(2-ethylhexanoate) contributes to the stability of polymer composites, particularly by ensuring the retention of the plasticizer within the polymer matrix. A patent for PVB films highlights its use as a co-plasticizer in formulations designed to have a low tendency for exudation (plasticizer migration). google.com This is a critical stability factor, as plasticizer loss can lead to embrittlement and a change in the performance properties of the composite material over time.

Effects on Polymer Physical Properties Relevant to Material Performance

The physical properties of Oxydiethylene bis(2-ethylhexanoate) are controlled during its synthesis to ensure quality for its use as a plasticizer. google.comgoogle.com A patent detailing its preparation provides data on some of its own physical and chemical indices after synthesis.

Table 1: Physical and Chemical Indices of Triethylene Glycol Di-2-Ethylhexanoate from a Patented Synthesis Process Note: Data for the closely related Triethylene Glycol Di-2-Ethylhexanoate is presented here as specific comparable data for Oxydiethylene bis(2-ethylhexanoate) was not available in the cited sources. The process patent mentions the synthesis of both.

| Property | Value | Test Method |

| Hazen color number | 24 | DIN ISO 6271 |

| Neutralization number | 0.05 mg KOH/g | DIN EN ISO 3682/ASTM D 1613 |

| Water content | 0.02 % by wt. | DIN 51777 |

| Source: google.com |

Its inclusion in transparent polyamides is also noted, where plasticizers are used to modify hardness and impact resistance. google.com Furthermore, it is listed among plasticizers suitable for use in interlayer films for laminated glass, where optical properties like transparency are also important. justia.com

Function as a Processing Aid and Intermediate in Polymer Synthesis

Oxydiethylene bis(2-ethylhexanoate) and its close structural analogs, such as triethylene glycol bis(2-ethylhexanoate), serve a dual purpose in polymer manufacturing, acting as both processing aids and intermediates in the synthesis of various polymers. nordmann.global

As a processing aid , it is primarily utilized as a plasticizer. nordmann.global Its incorporation into polymer matrices, such as polyvinyl chloride (PVC) and polyvinyl butyral (PVB), enhances flexibility and workability. The use of triethylene glycol bis(2-ethylhexanoate) as a plasticizer is particularly noted for improving the dispersibility of PVB films, which is advantageous in the production of laminated safety glass for automotive windshields. chemicalbook.com The key properties that make these compounds effective processing aids include:

Low Volatility: This ensures that the plasticizer does not readily evaporate during high-temperature processing, maintaining the integrity and properties of the final product.

Good Heat Resistance: The ability to withstand thermal stress during processing is crucial for many polymer applications.

Compatibility: These esters show good compatibility with a range of polymers, including polyesters and polyamides, which is essential for creating stable and homogeneous material blends.

As an intermediate in polymer synthesis , diethylene glycol, the core structural unit of Oxydiethylene bis(2-ethylhexanoate), is a fundamental building block in the production of saturated and unsaturated polyester resins and polyurethanes. wikipedia.org In these reactions, the hydroxyl groups of the diethylene glycol moiety react with other monomers, such as dicarboxylic acids or diisocyanates, to become an integral part of the polymer backbone. For instance, in polyester synthesis, diethylene glycol can be intentionally added during polymerization to control the properties of the final polyester, such as its dyeing behavior and melting point. google.com The ether linkages within the diethylene glycol unit can enhance the flexibility of the resulting polymer chain.

Catalytic Roles in Polymerization Processes

While Oxydiethylene bis(2-ethylhexanoate) itself is not typically a direct catalyst, its constituent parts and structurally similar compounds play crucial roles as initiators and in catalytic systems for various polymerization reactions.

Initiation of Ring-Opening Polymerization Reactions (e.g., Polylactic Acid, Lactide, Glycolide)

In the synthesis of biodegradable polyesters like polylactic acid (PLA) and polyglycolide (PGA) via ring-opening polymerization (ROP), a catalyst and an initiator are required. While tin(II) 2-ethylhexanoate (tin octoate) is a commonly used catalyst, compounds containing hydroxyl groups, such as diols, act as initiators. researchgate.netnih.gov The diol initiator, which could be diethylene glycol derived from the hydrolysis of Oxydiethylene bis(2-ethylhexanoate), opens the cyclic monomer (e.g., lactide or glycolide) and becomes the starting point for the growing polymer chain. researchgate.net

The mechanism involves the coordination of the cyclic monomer to the metal catalyst, followed by a nucleophilic attack from the hydroxyl group of the diol initiator, which opens the ring and starts the polymerization process. researchgate.net The diol is thus incorporated into the final polymer structure, effectively making it an intermediate that dictates the start of the polymer chain. The choice and concentration of the diol initiator are critical factors that influence the final molecular weight of the polymer. utwente.nl

Catalysis in Polyurethane and Polyester Production

In the production of polyurethanes, diols like diethylene glycol (a component of Oxydiethylene bis(2-ethylhexanoate)) function as chain extenders . european-coatings.comresearchgate.net Chain extenders are low molecular weight diols or diamines that react with diisocyanates to form the 'hard segments' of the polyurethane polymer. researchgate.netnih.gov These hard segments are responsible for the polymer's strength, hardness, and thermal stability. While the primary reaction is between the isocyanate and the polyol (soft segment), the chain extender modifies the morphology and properties of the final polyurethane. european-coatings.com For example, the use of diethylene glycol as a chain extender in waterborne polyurethane dispersions has been shown to improve phase-mixing and self-healing properties in materials based on hexamethylene diisocyanate. european-coatings.com

Similarly, in polyester production, diethylene glycol is a comonomer that can be incorporated to modify the polymer's properties. google.com Its presence in the polymer backbone introduces more flexibility compared to shorter diols like ethylene (B1197577) glycol. The amount of diethylene glycol in the polyester can affect its melting point, crystallinity, and dyeing affinity. google.com

Influence on Polymer Molecular Weight Distribution and Architecture

The molecular weight and molecular weight distribution (MWD) of polymers are critical parameters that determine their physical and mechanical properties. In ring-opening polymerization, the concentration of the initiator, such as a diol, has a direct impact on the resulting polymer's molecular weight. nih.govfluenceanalytics.com A higher concentration of the initiator will lead to the formation of more polymer chains, resulting in a lower average molecular weight. nih.gov Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight. Studies on the melt polymerization of D,L-lactide have shown that while an inverse dependency of initiator concentration on polymer molecular weight is expected, the presence of impurities can lead to broader molecular weight distributions. utwente.nlcore.ac.uk

Table 1: Effect of Initiator/Chain Extender on Polymer Properties

| Polymer System | Role of Diol (e.g., Diethylene Glycol) | Effect on Polymer Properties |

|---|---|---|

| Polylactic Acid (ROP) | Initiator | Inverse relationship between initiator concentration and molecular weight. nih.gov |

| Polyurethane | Chain Extender | Increases molecular weight and influences hard segment formation. mdpi.com |

Specialized Applications in Chemical Engineering

Beyond its role in polymer synthesis, Oxydiethylene bis(2-ethylhexanoate) and its analogs find use in specialized chemical engineering applications.

Function as a Lubricating Agent in Mechanical Systems

Triethylene glycol bis(2-ethylhexanoate), a compound structurally similar to Oxydiethylene bis(2-ethylhexanoate), has been identified as a lubricant for mechanical systems. alfa-chemistry.com Its properties as a colorless and odorless liquid with a wide temperature range of stability make it suitable for such applications. chemicalbook.comalfa-chemistry.com Diethylene glycol itself is also listed as a component in lubricant compositions, often in combination with other substances like mica and starch to create greases suitable for specific industrial uses where resistance to solvents is required. wikipedia.orggoogle.com The ester functionality and the flexible ether linkages in these molecules contribute to their lubricating properties, reducing friction between moving parts.

Table 2: Physical Properties of a Related Lubricant (Triethylene glycol bis(2-ethylhexanoate))

| Property | Value |

|---|---|

| Molecular Formula | C22H42O6 |

| Appearance | Clear, slightly yellow liquid |

| Melting Point | -50 °C (lit.) |

| Boiling Point | 344 °C (lit.) |

| Density | 0.97 g/mL at 25 °C (lit.) |

Source: chemicalbook.com

Utilization as a Solvent in Organic Synthesis

Oxydiethylene bis(2-ethylhexanoate) and related glycol esters exhibit favorable characteristics for use as solvents in organic synthesis. With a high boiling point and low volatility, they are suitable for reactions requiring elevated temperatures. The presence of both ether and ester functional groups allows for the dissolution of a variety of polar and non-polar reactants.

While specific studies detailing the use of Oxydiethylene bis(2-ethylhexanoate) as a primary reaction solvent are not extensively documented in publicly available literature, the principles of its utility can be inferred from research on similar high-boiling point ether and ester solvents. For instance, diethylene glycol ethers are known to be effective solvents in various chemical processes. wikipedia.org The ester groups in Oxydiethylene bis(2-ethylhexanoate) can also influence reaction pathways. A study on the aerobic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid highlighted the critical role of the solvent's polarity in determining reaction selectivity and yield. frontiersin.org Protic solvents were found to favor the formation of the desired acid through hydrogen bonding interactions. frontiersin.org While Oxydiethylene bis(2-ethylhexanoate) is an aprotic solvent, its polarity can similarly influence the transition states of reactants and intermediates, thereby affecting the outcome of a synthesis.

The synthesis of related glycol esters, such as triethylene glycol bis(2-ethylhexanoate), often involves transesterification or direct esterification reactions where the glycol ester itself can act as the reaction medium at high temperatures. googleapis.comdntb.gov.ua For example, the esterification of fatty acids with glycols to produce glycol monoesters has been optimized by studying parameters like temperature and reactant molar ratios, with yields reaching up to 90%. tanta.edu.eg A patent from 1931 describes the preparation of diethylene glycol esters by digesting the ether-alcohol with an organic acid at elevated temperatures, demonstrating the long-standing use of this class of compounds in synthesis. google.com

Table 1: General Solvent Properties of Related Glycol Esters

| Property | Value | Relevance in Organic Synthesis |

| Boiling Point | High | Allows for a wide range of reaction temperatures without significant solvent loss. |

| Volatility | Low | Reduces environmental and occupational exposure; maintains stable reaction concentration. |

| Polarity | Moderate | Can dissolve a range of starting materials and reagents. |

| Chemical Stability | Good | Generally inert under many reaction conditions, minimizing side reactions. sigmaaldrich.com |

This table presents generalized properties for high-boiling glycol esters and ethers relevant to their use as solvents in organic synthesis. Specific values for Oxydiethylene bis(2-ethylhexanoate) may vary.

Application as a Carrier in Bulk Liquid Membrane (BLM) Extraction Systems for Metal Cations

Bulk liquid membrane (BLM) extraction is a separation technique used for the selective removal of specific ions from an aqueous solution. This technology has been explored for applications such as the removal of heavy metal pollutants from wastewater. researchgate.netresearchgate.net The basic setup involves a source phase (containing the metal ions), a receiving phase (where the metal ions are concentrated), and an immiscible organic liquid membrane that separates the two aqueous phases. nih.goveeer.org The efficiency of the extraction process often relies on the presence of a "carrier" molecule within the liquid membrane that can selectively bind to the target metal ion, transport it across the membrane, and release it into the receiving phase.

While direct studies employing Oxydiethylene bis(2-ethylhexanoate) as a carrier in BLM systems are limited, the structural characteristics of this compound suggest its potential in this field. The ether and carbonyl oxygens in the molecule possess lone pairs of electrons that can coordinate with metal cations. Research on related compounds, such as bis(2-ethylhexyl) phosphate (B84403) (D2EHPA), has demonstrated their effectiveness as carriers for the extraction of various metal ions, including Co(II). tubitak.gov.tr In such systems, the carrier forms a complex with the metal ion at the source phase-membrane interface, which then diffuses across the membrane. tubitak.gov.tr

Table 2: Example of Heavy Metal Extraction Efficiency using a Bulk Liquid Membrane System with a Trioctylmethylammonium Chloride Carrier

| Metal Ion | Extraction Efficiency (%) |

| Mn(II) | < 10 |

| Fe(II) | < 30 |

| Fe(III) | ~ 90 |

Data sourced from a study on the separation of a mixture of metal cations using a chloroform (B151607) solution of trioctylmethylammonium chloride as the liquid membrane. researchgate.net This data is illustrative of the selectivity achievable in BLM systems.

The reactivity of 3d transition metal cations in diethylene glycol solutions has been studied, revealing that complexation with the glycol can control the rate of hydrolysis, leading to the formation of nanocrystals. nih.gov This demonstrates the interaction between the diethylene glycol moiety and metal ions, a fundamental aspect of carrier-mediated transport.

Role as a Thickening Agent in Specific Formulations

The primary function of Oxydiethylene bis(2-ethylhexanoate) in most formulations is as a plasticizer or solvent, and it is not typically classified as a primary thickening agent. Thickening agents, or rheology modifiers, are high-molecular-weight polymers that increase the viscosity of a liquid primarily through chain entanglement and hydrodynamic volume exclusion. paint.orgulprospector.com Common examples include cellulosic ethers (like HEC) and associative thickeners (like HEURs). ulprospector.com

While not a thickener in the traditional sense, glycol esters can influence the consistency of emulsions. Studies on glycol stearates have shown that they can be used to adjust the consistency of creams and lotions. tanta.edu.eg This effect is often related to their function as emulsifiers and stabilizers rather than a direct thickening of the aqueous or oil phase. In the context of bio-lubricants, chemically modified lignin (B12514952) has been investigated as a thickening agent for castor oil, demonstrating the ongoing research into new types of thickeners for specialized applications. mdpi.com

The viscosity of a formulation is a critical parameter, and while Oxydiethylene bis(2-ethylhexanoate) may not be used to significantly increase viscosity, its own viscosity and its interactions with other components will contribute to the final rheological profile of the product.

Chemical Additive in Industrial Preparations (e.g., Adhesives, Sealants)

Oxydiethylene bis(2-ethylhexanoate) and its analogs are widely used as chemical additives, particularly as plasticizers, in a variety of industrial preparations, including adhesives and sealants. riverlandtrading.comspecialchem.com Plasticizers are added to polymers to increase their flexibility, workability, and durability. specialchem.com They function by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

In adhesive and sealant formulations, the incorporation of plasticizers like diethylene glycol dibenzoate or other glycol esters can impart several beneficial properties. riverlandtrading.com These include improved flexibility at low temperatures, enhanced tack (stickiness), and optimized open time (the time during which the adhesive remains effective after application). riverlandtrading.com The compatibility of the plasticizer with the base polymer (such as polyvinyl acetate (B1210297) or acrylics) is crucial for preventing phase separation and maintaining the long-term stability of the formulation. riverlandtrading.com

A related compound, tetraethylene glycol di(2-ethylhexanoate), is noted for its use in adhesive manufacturing. nih.gov The selection of a plasticizer depends on the desired end-properties of the adhesive or sealant, such as its bond strength, elongation, and resistance to environmental factors. specialchem.com For example, in die-attach adhesives used in the electronics industry, specific monomers like diethylene glycol di(meth)acrylate can be used as part of the curable resin system. frontiersin.org

Table 3: General Functions of Glycol Ester Plasticizers in Adhesives and Sealants

| Property Modified | Effect of Plasticizer Addition |

| Flexibility | Increased, especially at low temperatures. |

| Viscosity | Optimized for processing and application. |

| Toughness | Improved resistance to fracture. |

| Set Time | Can be adjusted to meet application requirements. |

| Impact Resistance | Enhanced ability to withstand sudden forces. |

| Adhesion | Can be improved through better wetting of the substrate. |

This table summarizes the general effects of adding plasticizers, such as glycol esters, to adhesive and sealant formulations. specialchem.com

The use of these esters as plasticizers is a well-established practice, contributing significantly to the performance of a wide range of adhesive and sealant products across various industries.

Environmental Fate and Degradation Pathways

Environmental Release Mechanisms and Distribution

Oxydiethylene bis(2-ethylhexanoate) is primarily used as a plasticizer in the manufacturing of plastics and polymers, as well as in adhesives, coatings, and rubber products nih.govnih.gov. Its release into the environment is closely linked to these industrial applications.

As a plasticizer, Oxydiethylene bis(2-ethylhexanoate) is physically mixed with the polymer matrix rather than being chemically bonded. This facilitates its gradual migration and release, or leaching, from the final product over time. This process is a significant source of its release into the environment, particularly from polyvinyl chloride (PVC) products where it is commonly used to impart flexibility nih.govnih.gov. The rate of leaching can be influenced by environmental factors such as temperature, pH, and the presence of organic solvents nih.gov.

Industrial discharges represent another primary pathway for the environmental release of this compound. Wastewater from manufacturing facilities that produce or use Oxydiethylene bis(2-ethylhexanoate) can contain significant concentrations of the plasticizer nih.govnih.gov. Effluent from plastics production, custom compounding of resins, and adhesive manufacturing are potential point sources nih.gov. If not effectively removed by wastewater treatment plants (WWTPs), the compound can be discharged into surface waters sludgenews.orgnih.govepa.gov. Studies on other common plasticizers, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA), have shown their presence in both the influent and effluent of municipal WWTPs, indicating that treatment processes are not always sufficient for complete removal canada.ca.

Once released, the distribution of Oxydiethylene bis(2-ethylhexanoate) is governed by its physicochemical properties. While specific environmental monitoring data for this compound is scarce, its behavior can be inferred from its structure and from studies of analogous plasticizers like DEHA and bis(2-ethylhexyl) phthalate (B1215562) (DEHP).

Water: Due to industrial effluent and leaching from plastic waste, surface waters are a primary receiving compartment. The compound has low water solubility, which suggests it will tend to adsorb to suspended particles and organic matter in the water column canada.ca.

Soil and Sediment: Through the disposal of plastic-containing products in landfills and the application of sewage sludge to land, Oxydiethylene bis(2-ethylhexanoate) can contaminate soil and sediment. Its tendency to adsorb to organic matter leads to its accumulation in these compartments canada.caiwaponline.com. Studies on DEHA and DEHP have confirmed their presence in wastewater sludges, which can then be a source of contamination for terrestrial environments iwaponline.com.

Air: The volatility of Oxydiethylene bis(2-ethylhexanoate) is expected to be low. However, one of its potential degradation products, 2-ethylhexanol, is a volatile organic compound (VOC) that has been identified in indoor air, largely attributed to the microbial degradation of plasticizers in building materials nih.gov.

Biotic Degradation Mechanisms

The primary mechanism for the breakdown of Oxydiethylene bis(2-ethylhexanoate) in the environment is biotic degradation, carried out by various microorganisms.

The structure of Oxydiethylene bis(2-ethylhexanoate) contains ester bonds, which are susceptible to enzymatic hydrolysis by microorganisms. This initial step is the gateway to further degradation. Bacteria and fungi present in soil, water, and sediment can produce esterase enzymes that cleave the ester linkages nih.gov.

Studies on similar diester plasticizers, such as DEHP and DEHA, have shown that a wide range of microorganisms, including species of Rhodococcus, Bacillus, and Pseudomonas, are capable of initiating degradation nih.govresearchgate.net. The degradation process typically begins with the hydrolysis of one ester bond to form a monoester intermediate and the alcohol side chain (2-ethylhexanol). A second hydrolysis step then releases the other alcohol molecule and the central diol or diacid core nih.govresearchgate.net. For Oxydiethylene bis(2-ethylhexanoate), this would result in the formation of 2-ethylhexanol and diethylene glycol. The presence of the ether linkages in the diethylene glycol core may influence the rate and pathway of subsequent degradation compared to aliphatic or aromatic cores of other plasticizers researchgate.net.

The microbial breakdown of Oxydiethylene bis(2-ethylhexanoate) is expected to yield several transformation products. Based on the degradation pathways of analogous plasticizers, the primary metabolites can be predicted.

2-ethylhexanol: This is the alcohol side-chain released during the initial hydrolysis of the ester bonds. It has been identified as a key metabolite in the degradation of various plasticizers containing the 2-ethylhexyl group sludgenews.orgnih.govnih.gov. 2-ethylhexanol itself can be further oxidized by microorganisms, first to 2-ethylhexanal (B89479) and then to 2-ethylhexanoic acid sludgenews.orgnih.govresearchgate.net.

Diethylene Glycol: This would be the central structural component remaining after the hydrolysis of both ester linkages. The biodegradation of diethylene glycol and other glycol ethers has been studied, with microorganisms capable of utilizing them as a carbon source nih.govnih.govresearchgate.net. The degradation pathway can proceed through oxidation to form corresponding acids like ethoxyacetic acid nih.gov.

Hexanedioic acid: Also known as adipic acid, this compound would not be a direct degradation product of Oxydiethylene bis(2-ethylhexanoate). It is the dicarboxylic acid core of adipate plasticizers, such as DEHA wikipedia.orgfrontiersin.org. Its mention in the context of plasticizer degradation highlights a common pathway for a different class of compounds, where the central aliphatic chain is released and can be further metabolized wikipedia.org.

The following table summarizes the expected and analogous transformation products from plasticizer degradation.

| Parent Compound | Primary Transformation Products |

| Oxydiethylene bis(2-ethylhexanoate) | 2-ethylhexanol, Diethylene glycol |

| bis(2-ethylhexyl) adipate (DEHA) | 2-ethylhexanol, Hexanedioic acid (Adipic acid) |

| bis(2-ethylhexyl) phthalate (DEHP) | 2-ethylhexanol, Phthalic acid |

In terrestrial media , such as soil and sludge, conditions are generally favorable for microbial degradation due to high microbial density and diversity. Studies on other plasticizers like DEHP have shown that biodegradation is a principal degradation mechanism in both aquatic and terrestrial systems researchgate.net. The rate of degradation would depend on soil type, moisture, temperature, oxygen availability, and the presence of adapted microbial communities. The degradation of the resulting metabolites, 2-ethylhexanol and diethylene glycol, would then proceed according to their own biodegradability profiles nih.govosti.gov.

Abiotic Degradation Processes

Photochemical Degradation in Atmospheric Environments

Hydrolysis and Ester Cleavage Pathways in Aqueous Systems

In aqueous environments, the primary abiotic degradation pathway for Oxydiethylene bis(2-ethylhexanoate) is hydrolysis. This process involves the cleavage of the two ester bonds within the molecule. The reaction can be catalyzed by either acidic or basic conditions.

Under these conditions, the ester linkages are attacked by a water molecule, leading to the formation of the parent alcohol, Diethylene Glycol, and two molecules of the parent carboxylic acid, 2-Ethylhexanoic Acid. This breakdown is a critical first step in the environmental degradation of the compound, as it transforms the larger, less water-soluble parent molecule into smaller, more mobile, and more readily biodegradable substances.

The hydrolysis reaction can be summarized as follows:

Oxydiethylene bis(2-ethylhexanoate) + 2 H₂O → Diethylene Glycol + 2 2-Ethylhexanoic Acid

Environmental Monitoring and Assessment Methodologies

Effective environmental assessment relies on robust analytical methods capable of detecting the target compound and its byproducts in complex matrices such as water, soil, and air.

Methodologies for Detection of Oxydiethylene bis(2-ethylhexanoate) in Environmental Matrices

The detection and quantification of Oxydiethylene bis(2-ethylhexanoate) in environmental samples typically employ advanced chromatographic techniques due to their high sensitivity and selectivity. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary tool for its identification. This method separates the compound from other components in the sample, and the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for definitive identification.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), is another powerful technique. LC-MS is particularly useful for analyzing less volatile compounds and can provide very low detection limits in complex aqueous samples. Sample preparation for these methods often involves an extraction step, such as solid-phase extraction (SPE), to isolate the analyte from the environmental matrix and concentrate it before analysis.

Table 1: Methodologies for Detection of Oxydiethylene bis(2-ethylhexanoate)

| Analytical Technique | Abbreviation | Principle of Detection | Typical Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation by volatility and boiling point, followed by mass-based identification of fragmented ions. | Identification in solid materials and extracts. |

| High-Performance Liquid Chromatography | HPLC | Separation based on polarity and interaction with a stationary phase. | Isolation and purification of the compound. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-selectivity separation and mass-based detection for precise quantification. | Detecting trace levels in aqueous samples like groundwater and surface water. |

Analytical Approaches for Identifying and Quantifying Degradation Byproducts

To fully assess the environmental fate of Oxydiethylene bis(2-ethylhexanoate), it is crucial to also monitor its primary degradation products: Diethylene Glycol and 2-Ethylhexanoic Acid.

Diethylene Glycol (DEG): The analysis of DEG in environmental waters is well-established. A simple and rapid method utilizing High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) allows for direct quantification in aqueous samples with minimal preparation. epa.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also a standard method for determining DEG levels. google.com

2-Ethylhexanoic Acid (2-EHA): This carboxylic acid can be analyzed using several techniques. A common approach involves derivatization to convert the acid into a more volatile ester, such as a pentafluorobenzyl ester, which can then be readily analyzed by Gas Chromatography (GC) with an electron capture detector or a mass spectrometer. nih.gov Ion chromatography is another effective method that can directly measure the concentration of 2-EHA in aqueous solutions without the need for derivatization. thermofisher.com

Table 2: Analytical Approaches for Degradation Byproducts

| Degradation Byproduct | Analytical Method | Key Features |

| Diethylene Glycol | HPLC-MS/MS | High sensitivity and specificity for aqueous samples; requires little sample preparation. epa.gov |

| Diethylene Glycol | GC-MS | Standard, robust method for identification and quantification. google.com |

| 2-Ethylhexanoic Acid | GC with Derivatization | Increases volatility for GC analysis; allows for sensitive detection. nih.gov |

| 2-Ethylhexanoic Acid | Ion Chromatography | Direct injection method for aqueous samples, separating the analyte in its ionic form. thermofisher.com |

Analytical Characterization and Method Development for Oxydiethylene Bis 2 Ethylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Oxydiethylene bis(2-ethylhexanoate) from reaction mixtures, byproducts, and impurities. These techniques are fundamental for both qualitative and quantitative analysis.

Gas Chromatography (GC) and Coupled Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for assessing the purity of Oxydiethylene bis(2-ethylhexanoate) and for monitoring the progress of its synthesis. When coupled with a Mass Spectrometry (MS) detector, GC-MS allows for the separation and identification of volatile and semi-volatile components within a sample.

In the analysis of Oxydiethylene bis(2-ethylhexanoate), GC is primarily used to detect and quantify lower molecular weight impurities. These can include residual starting materials such as 2-ethylhexanoic acid and diethylene glycol, or byproducts from side reactions. The high boiling point of the target compound requires a GC method with a high-temperature capability and a thermally stable capillary column.

A typical GC-MS analysis would involve a heated injection port to vaporize the sample, which is then separated on a capillary column (commonly a non-polar or mid-polarity column such as a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase.

Table 1: Typical GC-MS Parameters for Analysis of Glycol Esters

| Parameter | Value/Type |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp ~100°C, ramp to >300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detector | Mass Spectrometer |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Product Isolation and Quantification

For non-volatile, high molecular weight compounds like Oxydiethylene bis(2-ethylhexanoate), High-Performance Liquid Chromatography (HPLC) is the preferred method for purification and precise quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (such as a C18 column) using a polar mobile phase. A solvent gradient is often employed to ensure efficient separation of the main compound from both more polar and less polar impurities. For instance, a study on the related compound triethylene glycol bis(2-ethylhexanoate) utilized a semi-preparative HPLC method for its isolation. The conditions involved a C18 column and a gradient of water and methanol (B129727), which allowed for the successful purification of the target ester.

Detection is commonly achieved using an ultraviolet (UV) detector, although the ester functional group in Oxydiethylene bis(2-ethylhexanoate) has a low chromophoricity, making detection at low wavelengths (around 200-210 nm) necessary. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. HPLC methods are scalable and can be adapted for preparative separation to isolate large quantities of the pure product.

Table 2: Exemplary HPLC Conditions for Isolation of Glycol Esters

| Parameter | Value/Type |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Linear gradient from lower to higher concentration of Mobile Phase B |

| Flow Rate | 1.0 - 5.0 mL/min (analytical to semi-preparative) |

| Detection | UV at ~205 nm or ELSD/MS |

| Temperature | Ambient or controlled (e.g., 22 °C) |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of Oxydiethylene bis(2-ethylhexanoate) is characterized by specific absorption bands that confirm its ester and ether functionalities.

Based on its structure and data from analogous compounds like bis(2-ethylhexyl) adipate (B1204190) and bis(2-ethylhexyl) phthalate (B1215562), the key spectral features are predictable. A strong, sharp absorption band appears in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of the ether linkage (C-O-C) within the diethylene glycol backbone is confirmed by a strong band in the 1100-1150 cm⁻¹ region. Additionally, multiple bands corresponding to C-H stretching vibrations of the alkyl chains appear between 2850 and 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Oxydiethylene bis(2-ethylhexanoate)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2860 - 2960 |

| C=O (Ester) | Stretch | ~1730 |

| C-H (Alkyl) | Bend | ~1460, ~1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and type of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For Oxydiethylene bis(2-ethylhexanoate), the ¹H NMR spectrum would show distinct signals corresponding to the protons in the 2-ethylhexanoate (B8288628) and the diethylene glycol moieties. The terminal methyl groups (CH₃) of the ethyl and butyl portions of the side chains would appear as triplets in the upfield region (δ 0.8-1.0 ppm). The numerous methylene (B1212753) (CH₂) protons of the alkyl chains would produce complex multiplets between δ 1.2-1.7 ppm. The methine proton (CH) at the C2 position of the ethylhexanoate group would likely appear as a multiplet around δ 1.6-1.7 ppm. The protons on the diethylene glycol bridge are key identifiers; the methylene groups adjacent to the ester oxygen (C(=O)O-CH₂) would be shifted downfield to approximately δ 4.2 ppm, while the central ether-linked methylene groups (O-CH₂-CH₂-O) would resonate at around δ 3.7 ppm.

The ¹³C NMR spectrum provides complementary information. The ester carbonyl carbon would give a signal in the downfield region, typically around δ 167-175 ppm. The carbons of the diethylene glycol bridge would appear at approximately δ 63-69 ppm. The various alkyl carbons of the 2-ethylhexanoate chains would resonate in the upfield region from δ 10-40 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Oxydiethylene bis(2-ethylhexanoate)

| Structure Moiety | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| Ester Methylene (-OCH₂-) | ~4.2 | ~64 |

| Ether Methylene (-CH₂OCH₂-) | ~3.7 | ~69 |

| Methine (-CH(CH₂)-) | ~1.6 | ~40 |

| Alkyl Methylene (-CH₂-) | ~1.2 - 1.4 | ~23-30 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

For Oxydiethylene bis(2-ethylhexanoate) (C₂₀H₃₈O₅), the monoisotopic mass is 358.2719 Da. In soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as protonated or sodiated adducts. HRMS analysis would confirm the molecular formula by matching the measured mass to the calculated mass with high precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. A common fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a characteristic fragment ion corresponding to the 2-ethylhexanoyl group or the loss of a neutral 2-ethylhexanoic acid molecule.

Table 5: Predicted m/z Values for Molecular Adducts of Oxydiethylene bis(2-ethylhexanoate) in HRMS

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂₀H₃₉O₅]⁺ | 359.27918 |

| [M+Na]⁺ | [C₂₀H₃₈O₅Na]⁺ | 381.26112 |

| [M+K]⁺ | [C₂₀H₃₈O₅K]⁺ | 397.23506 |

Thermal Analysis Methods in Material Science Context

Thermal analysis techniques are crucial for understanding the behavior of materials under varying temperature conditions. These methods provide valuable insights into the properties of Oxydiethylene bis(2-ethylhexanoate) when used as a plasticizer in polymer composites.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring weight loss as a function of temperature. azom.comxrfscientific.com This method is instrumental in analyzing the composition of plastic materials, including the presence of plasticizers like Oxydiethylene bis(2-ethylhexanoate), fillers, and other additives. xrfscientific.com The decomposition of plasticizers in a polymer matrix typically occurs at temperatures between 200°C and 500°C. netzsch.com

When subjected to TGA, the evaporation and decomposition of the plasticizer lead to distinct mass-loss steps in the thermogram. netzsch.com The temperature at which these losses occur provides information on the thermal stability of the plasticizer within the polymer composite. For instance, studies on various plasticizers have shown that their decomposition can range from approximately 101°C to 499°C. researchgate.net The type of plasticizer significantly influences the thermal stability of the plasticized polymer. ecust.edu.cn

The heating rate is a critical parameter in TGA experiments; slower rates can offer a more detailed understanding of decomposition mechanisms, while faster rates are often used for quality control. azom.comxrfscientific.com The atmosphere under which the analysis is conducted (e.g., inert or oxidative) should mimic the intended application environment to obtain relevant data. azom.comxrfscientific.com By analyzing the mass loss at specific temperature intervals, TGA can infer the composition of the plastic material. xrfscientific.com

Table 1: TGA Decomposition Data for Various Plasticizers

| Plasticizer | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) |

| Plasticizer A | 101 | - |

| Plasticizer B | - | 266 |

| Plasticizer C | - | 254.1 |

| Plasticizer D | - | 263.3 |

This table presents a compilation of data from various studies and is for illustrative purposes. The specific decomposition temperatures for Oxydiethylene bis(2-ethylhexanoate) would require direct experimental analysis under defined conditions.

Differential Scanning Calorimetry (DSC) for Phase Transition and Thermal Behavior Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers and plasticizers, including phase transitions like melting and crystallization. researchgate.netyoutube.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com For Oxydiethylene bis(2-ethylhexanoate), which has a melting point of -48°C, DSC can be used to observe this transition. sigmaaldrich.comchemicalbook.com

In the context of polymer composites, DSC is invaluable for determining the effect of plasticizers on the glass transition temperature (Tg) of the polymer. eag.com The addition of a plasticizer typically lowers the Tg, indicating an increase in the flexibility and workability of the material. DSC can also reveal the presence of contaminants or variations between different material lots by comparing their thermal profiles. eag.com For semi-crystalline polymers, DSC can be used to determine the degree of crystallinity, which is affected by the presence of plasticizers. researchgate.net

DSC thermograms of plasticizers show endothermic peaks corresponding to melting and exothermic peaks for crystallization upon cooling. researchgate.net For example, a butoxyethyl derivative of adipic acid exhibits a crystallization temperature of -60.5°C. researchgate.net The melting temperature of a polymer is typically identified as the peak of the endothermic melting event in the DSC curve. youtube.com

Table 2: Thermal Properties of Oxydiethylene bis(2-ethylhexanoate) and Related Compounds

| Compound | Melting Point (°C) | Crystallization Temperature (°C) |

| Oxydiethylene bis(2-ethylhexanoate) | -48 sigmaaldrich.comchemicalbook.com | - |

| Butoxyethyl derivative of adipic acid | - | -60.5 researchgate.net |

| Phenoxyethyl derivative of adipic acid | - | -8.0 researchgate.net |

| Triethylene glycol bis(2-ethylhexanoate) | -50 chemicalbook.com | - |

This table includes data for Oxydiethylene bis(2-ethylhexanoate) and other related plasticizers to illustrate the range of thermal properties observable by DSC.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Compositional Profiling and Degradation Product Identification

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly sensitive analytical technique used for the chemical characterization of polymeric materials and their additives. researchgate.netifremer.fr This method involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. pnnl.goveag.com Py-GC-MS is particularly useful for analyzing complex materials that are not suitable for direct injection into a GC-MS system. pnnl.goveag.com

This technique allows for the qualitative and quantitative analysis of plasticizers like Oxydiethylene bis(2-ethylhexanoate) within a polymer matrix. researchgate.net The resulting chromatogram, often referred to as a pyrogram, provides a "fingerprint" of the material's composition, enabling the identification of the polymer and its additives. mdpi.com Double-shot Py-GC-MS is an advanced application of this technique that separates the analysis into two stages: a lower temperature thermal desorption step to analyze volatile and semi-volatile additives, and a higher temperature pyrolysis step to break down the polymer backbone. mdpi.comnih.gov This allows for a more detailed characterization of both the additives and the polymer itself.